

An In-Depth Technical Guide to Tetraphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetraphenylphosphonium bromide*

Cat. No.: *B153551*

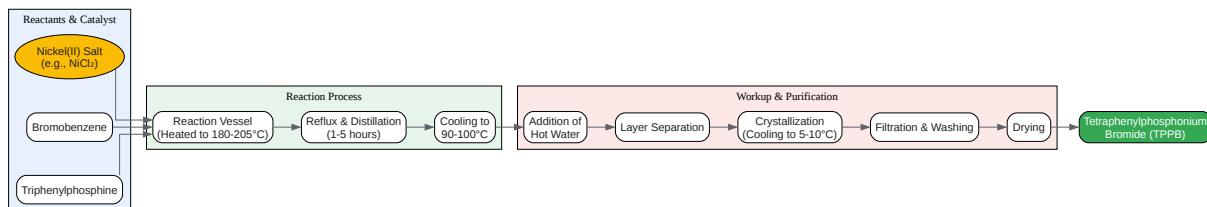
[Get Quote](#)

Introduction

Tetraphenylphosphonium bromide (TPPB), a quaternary phosphonium salt, is a versatile and pivotal compound in modern chemistry.^[2] Identified by its CAS number 2751-90-8, TPPB's unique structure, comprising a central phosphorus atom bonded to four phenyl groups with a bromide counterion, imparts valuable properties that make it indispensable across various scientific disciplines.^[1] Its high solubility in many organic solvents and its role as a phase-transfer catalyst are particularly noteworthy.^{[1][7]} This guide offers an in-depth exploration of TPPB, from its fundamental properties and synthesis to its critical applications in research and development, particularly for professionals in organic synthesis and pharmaceutical sciences.

Physicochemical Properties

The utility of **Tetraphenylphosphonium bromide** in a laboratory or industrial setting is largely dictated by its physical and chemical properties. It typically appears as a white to off-white crystalline powder.^[1] A summary of its key properties is presented below.


Property	Value
CAS Number	2751-90-8 [1] [3] [4] [5]
Molecular Formula	C ₂₄ H ₂₀ BrP [1] [4] [5]
Molecular Weight	419.29 g/mol [1] [3] [4] [5]
Melting Point	295-300 °C [2] [3]
Appearance	White to off-white crystalline powder [1]
Solubility	Soluble in water [2] [8] ; slightly soluble in alcohols. [2]
Purity	Typically ≥98-99.5% [1] [6] [9]

Synthesis of Tetraphenylphosphonium Bromide

The synthesis of TPPB is a well-established process, commonly achieved through the reaction of triphenylphosphine with bromobenzene. This reaction often requires a catalyst, such as a nickel salt, to proceed efficiently.[\[10\]](#)[\[11\]](#) The non-solvent method is frequently employed, where bromobenzene serves as both a reactant and the reaction solvent.[\[10\]](#)[\[12\]](#)

Rationale for Method Selection

The catalytic route using a nickel salt is preferred due to its relatively high yield and the ability to drive the reaction under manageable conditions.[\[11\]](#) Nickel catalysts, such as nickel(II) bromide or chloride, facilitate the quaternization of the phosphine. The use of bromobenzene in excess can also serve as the solvent, simplifying the process and reducing the need for additional organic solvents.[\[10\]](#)

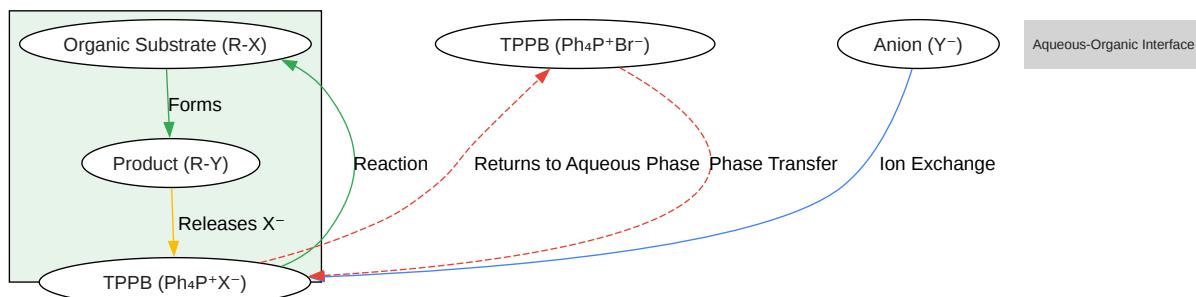
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of TPPB.

Experimental Protocol: Catalytic Synthesis

- Charging the Reactor: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add triphenylphosphine, bromobenzene, and a catalytic amount of anhydrous nickel(II) chloride.^[11] A typical molar ratio might be 1:2.5:0.1 (phosphine:bromobenzene:catalyst).
- Heating and Reaction: Heat the mixture to reflux, typically between 180°C and 205°C.^[12] The reaction is often carried out for several hours (e.g., 1-6 hours) to ensure completion.^[11]^[12]
- Initial Purification: After the reaction period, cool the mixture to approximately 90-100°C. Add hot water to dissolve the crude product and separate it from the excess bromobenzene.^[12]
- Isolation: Separate the aqueous layer containing the TPPB. The excess bromobenzene can be recovered and recycled.^[12]

- Crystallization: Cool the aqueous solution to 5-10°C with stirring to induce crystallization of the TPPB.[12]
- Final Steps: Collect the white crystals by filtration, wash with cold water to remove any remaining impurities, and dry under vacuum to yield the final product.[12]


Key Applications in Research and Development

TPPB's unique properties make it a valuable tool in several areas of chemical and pharmaceutical science.

Phase-Transfer Catalysis (PTC)

One of the most significant applications of TPPB is as a phase-transfer catalyst.[1][7] In many organic reactions, the reactants are present in two immiscible phases (e.g., an aqueous phase and an organic phase). TPPB facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs.[7]

Mechanism of Action: The large, lipophilic tetraphenylphosphonium cation $[(C_6H_5)_4P^+]$ forms an ion pair with the reactant anion. This bulky, organic-soluble cation carries the anion across the phase boundary into the organic solvent, allowing it to react with the organic substrate.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Tetraphenylphosphonium bromide** in PTC.

This catalytic cycle enhances reaction rates, allows for the use of milder reaction conditions, and improves yields, making it a cornerstone of green chemistry.[13]

Pharmaceutical Development and Biological Research

In the pharmaceutical industry, TPPB is utilized in various capacities. Its properties can be leveraged in drug formulation to enhance the solubility and bioavailability of therapeutic agents. [1] It also serves as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[7][13][14]

Furthermore, TPPB is used in biological research, particularly in studies involving cell membranes and mitochondrial function.[1] Its ability to permeate biological membranes allows for its use as a tool to investigate cellular transport mechanisms.

Other Industrial Applications

- Electrochemistry: TPPB serves as a supporting electrolyte, for instance, in the electroreduction of fullerenes.[2][9]
- Material Science: It is used in the synthesis of phosphonium-based polymers for coatings and adhesives.[1]
- Analytical Chemistry: Historically, it was used in the gravimetric analysis of certain anions and for the extraction of heavy metals from aqueous solutions as ion-association complexes. [2][9][14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **Tetraphenylphosphonium bromide** is essential to ensure laboratory safety.

- Hazards: TPPB may cause skin, eye, and respiratory irritation.[15] It is crucial to avoid breathing dust and to prevent contact with skin and eyes.[16]
- Personal Protective Equipment (PPE): When handling TPPB, appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn.[8][16][17] In areas with poor

ventilation or where dust may be generated, a respirator is recommended.[8][16]

- Handling: Use in a well-ventilated area.[8] Avoid generating dust.[16] Standard industrial hygiene practices, such as washing hands after handling and not eating or drinking in the work area, should be followed.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong oxidizing agents, moisture, and excess heat.[8]
- Spill Response: For minor spills, sweep up the material carefully, avoiding dust generation, and place it in a sealed container for disposal.[16][17] For major spills, evacuate the area and alert emergency services.[16]

Conclusion

Tetraphenylphosphonium bromide is more than just a chemical with a specific CAS number; it is an enabling tool for innovation in science and industry. Its role as a highly effective phase-transfer catalyst has streamlined countless organic syntheses, while its applications in pharmaceuticals, electrochemistry, and material science continue to expand. A thorough understanding of its properties, synthesis, and safe handling procedures allows researchers and developers to harness its full potential, driving progress and discovery in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Tetraphenylphosphonium bromide | 2751-90-8 [chemicalbook.com]
- 3. Tetraphenylphosphonium bromide 97 2751-90-8 [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. Tetraphenylphosphonium bromide [webbook.nist.gov]

- 6. Tetraphenylphosphonium Bromide | 2751-90-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbino.com [nbino.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. Tetra phenyl phosphonium bromide, 98% 2751-90-8 India [ottokemi.com]
- 10. CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101418014A - Method for preparing tetraphenyl phosphoric bromide - Google Patents [patents.google.com]
- 13. nbino.com [nbino.com]
- 14. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 15. lobachemie.com [lobachemie.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tetraphenylphosphonium Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153551#what-is-the-cas-number-for-tetraphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com